6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound known for its uricosuric and diuretic properties.
Preparation Methods
The synthesis of 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid involves several steps. One common method includes the reaction of 6,7-dichloro-2,3-dihydrobenzofuran with N,N-dimethylsulfamoyl chloride under specific conditions to introduce the dimethylsulfamoyl group. The carboxylic acid group is then introduced through further reactions involving appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s effects on renal function and uric acid metabolism make it a subject of interest in biological research.
Medicine: Its uricosuric and diuretic properties are explored for potential therapeutic applications in treating gout and other conditions related to uric acid.
Industry: It may be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism by which 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with renal transporters. It enhances the excretion of uric acid by inhibiting its reabsorption in the renal tubules. This action is mediated through specific molecular targets and pathways involved in uric acid transport .
Comparison with Similar Compounds
Similar compounds include other uricosuric agents and diuretics. For example:
Probenecid: Another uricosuric agent used to treat gout.
Sulfinpyrazone: A uricosuric drug with similar applications.
Benzbromarone: Known for its potent uricosuric effects. Compared to these compounds, 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid may offer unique advantages in terms of its specific molecular interactions and efficacy
Properties
CAS No. |
108940-99-4 |
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Molecular Formula |
C11H11Cl2NO5S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16) |
InChI Key |
ZTFUDCAAHOVUPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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